Dimethachlon

Vue d'ensemble

Description

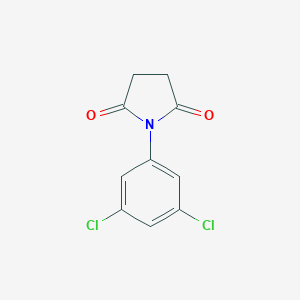

N-(3,5-Dichlorophenyl)succinimide is a member of pyrrolidines.

Mécanisme D'action

Target of Action

Dimethachlon, also known as Dimetachlone, is a dicarboximide fungicide . It is primarily used to control fungal diseases in various crops . The primary targets of this compound are the fungi causing these diseases .

Mode of Action

Like other dicarboximide fungicides, it is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

It is known that dicarboximide fungicides generally interfere with the phosphorylation of transduction-associated proteins and glycerol biosynthesis . This disruption can lead to the inhibition of fungal growth .

Pharmacokinetics

A study on grapes indicated that this compound has a half-life of 143–181 days, which is notably longer compared to the reported values for other crops . This suggests that this compound may have a relatively long persistence in the environment .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth, thereby controlling fungal diseases in crops . Concerns regarding potential health effects, such as nephrotoxicity, have emerged .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that after undergoing 112 days of storage at −18 °C, the dissipation rate of this compound in grapes was found to be less than 30%, suggesting a state of stable storage . This indicates that temperature can significantly affect the stability of this compound.

Analyse Biochimique

Biochemical Properties

Dimethachlon interacts with various enzymes and proteins. For instance, a study found that a bacterium called Providencia stuartii JD could degrade more than 80% of this compound in liquid culture within 7 days . This suggests that this compound interacts with the enzymes produced by this bacterium, leading to its degradation .

Cellular Effects

It is known that this compound has been used as a fungicide, suggesting that it has significant effects on fungal cells .

Molecular Mechanism

It is known that resistance to this compound has been reported in field isolates of Sclerotinia sclerotiorum, a necrotrophic fungal pathogen . The molecular mechanism of this compound resistance in these field isolates remains to be studied .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a relatively stable storage state. After undergoing 112 days of storage at -18 °C, the dissipation rate of this compound in grapes was found to be less than 30% . This suggests that this compound is relatively stable over time in these conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found that this compound can be metabolized through a typical pathway in which it is first transformed into succinic acid and 3,5-dichloroanilin .

Activité Biologique

Dimethachlon is a broad-spectrum dicarboximide fungicide primarily used in agriculture to control various plant diseases, particularly those caused by fungal pathogens. This article explores the biological activity of this compound, focusing on its effects on plant pathogens, degradation mechanisms, and implications for environmental safety.

This compound operates by inhibiting fungal growth through interference with cellular processes. It targets specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, this compound effectively compromises the integrity of fungal cells, leading to cell death.

Effects on Plant Pathogens

Research has shown that this compound exhibits varying degrees of effectiveness against different fungal pathogens. For instance, studies involving Sclerotinia sclerotiorum, a significant pathogen in oilseed crops, indicate that this compound can reduce mycelial growth and virulence. However, resistance to this compound has been documented in some field isolates, raising concerns about its long-term efficacy.

Case Study: Resistance Development

A study assessed the stability of this compound resistance in S. sclerotiorum over time. Results indicated a significant decline in resistance after prolonged cold storage, suggesting that fitness costs associated with resistance could be a factor in its instability:

| Isolate | EC50 before storage (μg/ml) | EC50 after storage (μg/ml) | Decline of resistance (%) | P value |

|---|---|---|---|---|

| SCG7 | 97.69 | 0.48 | 99.5 | 0.024 |

| LA50 | 178.49 | 1.84 | 98.9 | - |

These findings highlight that while this compound can be effective, its resistance management is crucial for sustainable use in agricultural practices .

Degradation and Environmental Impact

This compound poses potential risks to human health and ecosystems due to its persistence in the environment. However, research has identified microbial strains capable of degrading this compound effectively:

Bacterial Degradation

A newly isolated bacterium, Paenarthrobacter sp. strain JH-1, demonstrated the ability to degrade up to 98.53% of this compound within 72 hours under optimal conditions (pH 7.0 and 35 °C). The degradation pathway involves converting this compound into less toxic metabolites such as 3,5-dichloroaniline and succinic acid .

Synergistic Effects with Other Compounds

Research also indicates that combining this compound with other compounds can enhance its efficacy against pathogens while potentially reducing the required dosage. For example, phenylacetic acid was found to improve the inhibition effect of this compound on S. sclerotiorum, allowing for lower application rates without compromising effectiveness .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity:

Dimethachlon is predominantly utilized to manage fungal diseases in crops, particularly against Sclerotinia sclerotiorum, a significant pathogen affecting oilseed rape and other crops. Its mode of action involves inhibiting fungal growth by disrupting cellular processes.

Resistance Management:

Research indicates that prolonged use of this compound can lead to the development of resistance in certain fungal populations. A study highlighted the decline in resistance levels of S. sclerotiorum isolates after long-term cold storage, suggesting that resistance management strategies are essential for effective fungicide application . The following table summarizes the effectiveness of this compound against resistant isolates:

| Isolate | EC50 Before Storage (μg/ml) | EC50 After Storage (μg/ml) | Decline of Resistance (%) | P Value |

|---|---|---|---|---|

| SCG7 | 97.69 | 0.48 | 99.5 | 0.024 |

| LA50 | 178.49 | 1.84 | 98.9 | - |

Environmental Applications

Bioremediation:

this compound contamination in soils poses environmental risks, leading to research on bioremediation techniques. A study demonstrated that a novel strain, Brevundimonas naejangsanensis J3, could effectively degrade this compound in contaminated soils, highlighting its potential use in environmental cleanup efforts .

Pharmacological Applications

Antiandrogenic Effects:

this compound exhibits antiandrogenic properties, acting as an androgen receptor antagonist. Research has shown that it can decrease the weight of androgen-dependent tissues in animal models, indicating its potential implications in endocrine disruption studies . The following table summarizes its comparative antiandrogenic potency:

| Compound | Antiandrogenic Potency (Relative) |

|---|---|

| Flutamide | Highest |

| Procymidone | Moderate |

| This compound | Lower |

| Iprodione | Lowest |

Case Studies

Case Study on Resistance Dynamics:

A comprehensive study on S. sclerotiorum evaluated the dynamics of resistance to this compound over time. It was found that after four years of cold storage, the resistance levels significantly declined, which correlated with increased mycelial growth and virulence in detached leaves of oilseed rape . This case underscores the importance of monitoring fungicide resistance and adapting management practices accordingly.

Case Study on Bioremediation:

The application of Brevundimonas naejangsanensis J3 for bioremediation was assessed through laboratory experiments demonstrating its capacity to metabolize this compound effectively, reducing soil concentrations significantly within a specified timeframe . This study emphasizes the potential for using microbial strains in environmental management strategies.

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZLNRGUBAVQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178821 | |

| Record name | N-(3,5-Dichlorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24096-53-5 | |

| Record name | Dimethachlon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24096-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dichlorophenyl)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHACHLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GNU6A4VQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.